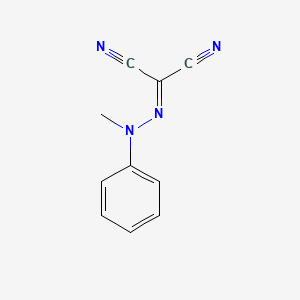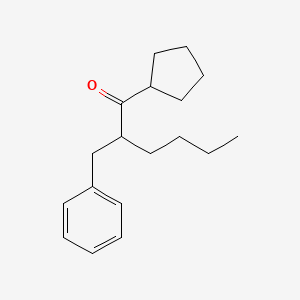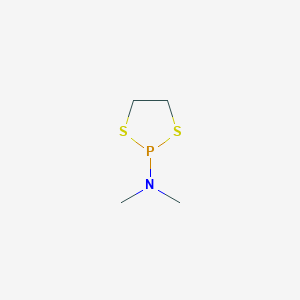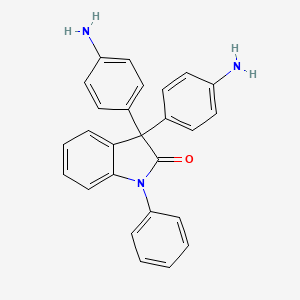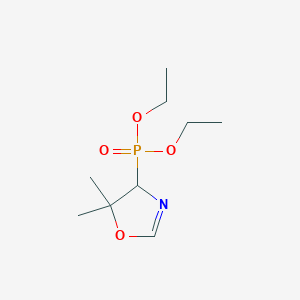
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is an organophosphorus compound featuring an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate typically involves the reaction of diethyl phosphite with 5,5-dimethyl-4,5-dihydro-1,3-oxazoline under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide or potassium tert-butoxide, and it is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted oxazoline derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions, while the phosphonate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Used as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Formed during the oxidation of 4-substituted Hantsch dihydropyridines.
Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate: Functions as an antioxidant in polymers.
Uniqueness
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is unique due to its oxazoline ring, which imparts distinct chemical reactivity and biological activity compared to other phosphonate compounds. Its ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis further distinguish it from similar compounds.
Propriétés
Numéro CAS |
41004-02-8 |
|---|---|
Formule moléculaire |
C9H18NO4P |
Poids moléculaire |
235.22 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-5,5-dimethyl-4H-1,3-oxazole |
InChI |
InChI=1S/C9H18NO4P/c1-5-13-15(11,14-6-2)8-9(3,4)12-7-10-8/h7-8H,5-6H2,1-4H3 |
Clé InChI |
JHFNNRIZCWIQPC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1C(OC=N1)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


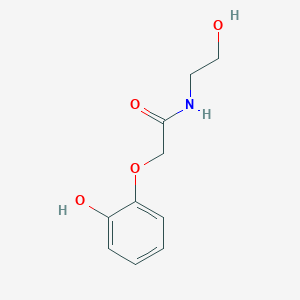
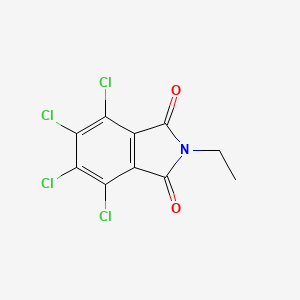

![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
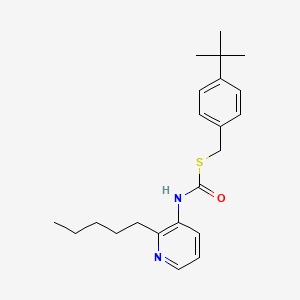

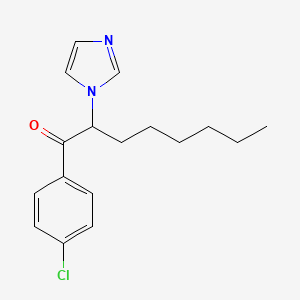
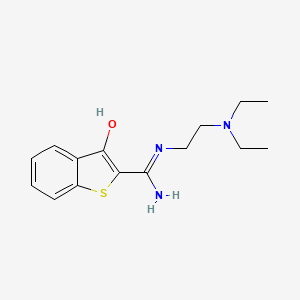
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
